REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.O.[CH3:13][N:14]1CCCC1=O>S([O-])([O-])(=O)=O.[Cu+2]>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([C:13]#[N:14])=[CH:11][C:6]=2[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N=C(S2)C)C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
cuprous cyanide
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred thoroughly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution thus prepared
|
Type
|
TEMPERATURE
|
Details
|
with heating at a temperature of 180° to 190° C. in a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
CUSTOM
|
Details
|
thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
ADDITION
|
Details
|
The thus collected insoluble materials were mixed with a mixture
|
Type
|
EXTRACTION
|
Details
|
After extraction with benzene
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
to distill of benzene
|
Type
|
CUSTOM
|
Details
|
Thereafter, the residue thus formed
|
Type
|
WASH
|
Details
|
was washed with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |